molecular formula C23H22ClF3N4O2 B11680024 N-benzyl-3-chloro-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-3-chloro-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11680024
M. Wt: 478.9 g/mol
InChI Key: IRLIFJGIXNVWMG-UHFFFAOYSA-N
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Description

N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structural features, including a trifluoromethyl group, a methoxyphenyl group, and a pyrazolo[1,5-a]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Palladium catalysts for cross-coupling reactions, halogenating agents for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antiviral agent.

    Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Uniqueness

The uniqueness of N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.

Properties

Molecular Formula

C23H22ClF3N4O2

Molecular Weight

478.9 g/mol

IUPAC Name

N-benzyl-3-chloro-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H22ClF3N4O2/c1-30(13-14-6-4-3-5-7-14)22(32)20-19(24)21-28-17(15-8-10-16(33-2)11-9-15)12-18(23(25,26)27)31(21)29-20/h3-11,17-18,28H,12-13H2,1-2H3

InChI Key

IRLIFJGIXNVWMG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=C(C=C4)OC)C(F)(F)F

Origin of Product

United States

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